molecular formula C17H19NO5 B11050744 N-{2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide

N-{2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide

Cat. No.: B11050744
M. Wt: 317.34 g/mol
InChI Key: AXBCEFDBGRJNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[Cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide is a complex organic compound featuring a cyclopropyl group, a hydroxymethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the carboxamide group to an amine.

    Substitution: Replacement of methoxy groups with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structural features may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and hydroxymethyl groups could play a role in binding to these targets, while the furan ring might be involved in electronic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[Cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide: Unique due to the combination of cyclopropyl, hydroxymethyl, and furan groups.

    N-{2-[Cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-{2-[Cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and hydroxymethyl groups, along with the furan ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

N-[2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C17H19NO5/c1-21-14-8-11(16(19)10-5-6-10)12(9-15(14)22-2)18-17(20)13-4-3-7-23-13/h3-4,7-10,16,19H,5-6H2,1-2H3,(H,18,20)

InChI Key

AXBCEFDBGRJNNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(C2CC2)O)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.